molecular formula C15H20N4O4S B4121342 N-cyclopentyl-2-[2-(4-nitrophenoxy)propanoyl]hydrazinecarbothioamide

N-cyclopentyl-2-[2-(4-nitrophenoxy)propanoyl]hydrazinecarbothioamide

Cat. No.: B4121342
M. Wt: 352.4 g/mol
InChI Key: XORYJQJEQKFEAY-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[2-(4-nitrophenoxy)propanoyl]hydrazinecarbothioamide is an organic compound with the molecular formula C15H20N4O4S This compound is characterized by its unique structure, which includes a cyclopentyl group, a nitrophenoxy group, and a hydrazinecarbothioamide moiety

Properties

IUPAC Name

1-cyclopentyl-3-[2-(4-nitrophenoxy)propanoylamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S/c1-10(23-13-8-6-12(7-9-13)19(21)22)14(20)17-18-15(24)16-11-4-2-3-5-11/h6-11H,2-5H2,1H3,(H,17,20)(H2,16,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORYJQJEQKFEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=S)NC1CCCC1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[2-(4-nitrophenoxy)propanoyl]hydrazinecarbothioamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the nitrophenoxy intermediate: This step involves the reaction of 4-nitrophenol with an appropriate alkylating agent to form the nitrophenoxy compound.

    Introduction of the cyclopentyl group: The cyclopentyl group is introduced through a cyclization reaction involving a suitable cyclopentyl precursor.

    Formation of the hydrazinecarbothioamide moiety: This step involves the reaction of the nitrophenoxy intermediate with hydrazine and a thiocarbonyl reagent under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[2-(4-nitrophenoxy)propanoyl]hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted hydrazinecarbothioamide derivatives.

Scientific Research Applications

N-cyclopentyl-2-[2-(4-nitrophenoxy)propanoyl]hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[2-(4-nitrophenoxy)propanoyl]hydrazinecarbothioamide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, modulating their activity. The hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites in proteins, leading to changes in their function. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

N-cyclopentyl-2-[2-(4-nitrophenoxy)propanoyl]hydrazinecarbothioamide can be compared with similar compounds such as:

    N-cyclopentyl-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarbothioamide: This compound has a methoxy group instead of a nitro group, which can lead to different chemical and biological properties.

    N-cyclopentyl-2-[2-(4-aminophenoxy)propanoyl]hydrazinecarbothioamide: This compound has an amino group instead of a nitro group, which can affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclopentyl-2-[2-(4-nitrophenoxy)propanoyl]hydrazinecarbothioamide
Reactant of Route 2
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N-cyclopentyl-2-[2-(4-nitrophenoxy)propanoyl]hydrazinecarbothioamide

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